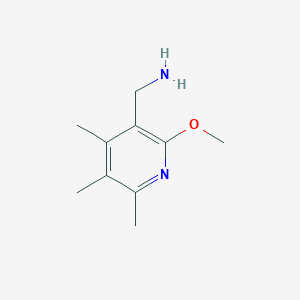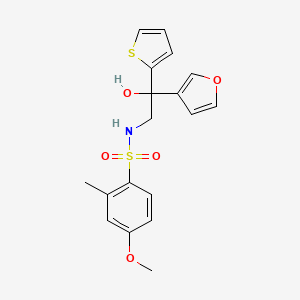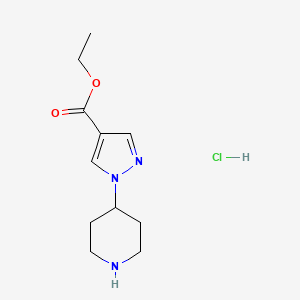
(2-Methoxy-4,5,6-trimethylpyridin-3-yl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(2-Methoxy-4,5,6-trimethylpyridin-3-yl)methanamine” is a chemical compound with the CAS Number: 1780027-94-2 . It has a molecular weight of 180.25 and its IUPAC name is (2-methoxy-4,5,6-trimethylpyridin-3-yl)methanamine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H16N2O/c1-6-7(2)9(5-11)10(13-4)12-8(6)3/h5,11H2,1-4H3 . This indicates that the molecule consists of a pyridine ring with three methyl groups, a methoxy group, and a methanamine group attached.Physical And Chemical Properties Analysis
This compound is a liquid . More specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the search results.科学的研究の応用
Antimicrobial and Antifungal Activities
(2-Methoxy-4,5,6-trimethylpyridin-3-yl)methanamine derivatives have been synthesized and evaluated for their antimicrobial and antifungal activities. A study demonstrated that these compounds exhibit moderate to very good antibacterial and antifungal activities, comparable to first-line drugs, when tested against pathogenic strains (Thomas, Adhikari, & Shetty, 2010).
Synthesis of Lycopodium Alkaloids
The compound has been utilized in the synthesis of Lycopodium alkaloids, specifically in the total synthesis of lycoposerramine R. This application showcases its role in complex organic synthesis, leveraging its structural features for constructing intricate molecules (Bisai & Sarpong, 2010).
Osteoporosis Treatment
Research has identified derivatives of (2-Methoxy-4,5,6-trimethylpyridin-3-yl)methanamine as potent antagonists of the alpha(v)beta(3) receptor, indicating potential for the prevention and treatment of osteoporosis. These compounds have shown efficacy in in vivo models of bone turnover, supporting their clinical development (Hutchinson et al., 2003).
Antidepressant-like Activity
Novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, designed as "biased agonists" of serotonin 5-HT1A receptors, have been synthesized and identified for their robust antidepressant-like activity. This research highlights the compound's relevance in developing new antidepressant drugs (Sniecikowska et al., 2019).
特性
IUPAC Name |
(2-methoxy-4,5,6-trimethylpyridin-3-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-6-7(2)9(5-11)10(13-4)12-8(6)3/h5,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHLJYCPHSUZJLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(N=C1C)OC)CN)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(5Ar,9aR)-3,4,5a,6,7,8,9,9a-octahydro-2H-pyrido[2,3-f][1,4]oxazepin-5-one](/img/structure/B2678008.png)
![6-Ethyl-4-[[2-hydroxyethyl(methyl)amino]methyl]chromen-2-one](/img/structure/B2678010.png)

![2-(methylsulfanyl)-N-{3-[2-(thiophen-2-yl)ethynyl]phenyl}pyridine-3-carboxamide](/img/structure/B2678014.png)
![6,7-dimethoxy-2-[(4-pyridinylmethyl)sulfanyl]-3-[3-(trifluoromethyl)benzyl]-4(3H)-quinazolinimine](/img/structure/B2678016.png)
![8-(2-hydroxyethyl)-1,6,7-trimethyl-3-(naphthalen-1-ylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2678019.png)
![3-[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl-N-cyclohexyl-1-methylpyrazole-4-carboxamide](/img/structure/B2678021.png)
![5,6-Dihydroxy-2-azabicyclo[2.2.1]heptan-3-one](/img/structure/B2678022.png)
![2-[(4-Chlorobenzyl)sulfanyl]-4-(4-chlorophenyl)-4-oxobutanoic acid](/img/structure/B2678023.png)
![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2678024.png)
![4-Nitro-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-pyrazole](/img/structure/B2678026.png)
![N-(4-fluorophenyl)-4-{[2-(3-methylphenyl)pyrimidin-4-yl]oxy}benzamide](/img/structure/B2678027.png)